molecular formula C17H13ClO4 B5911588 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one

3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No. B5911588
M. Wt: 316.7 g/mol
InChI Key: YQKKVJJOWVYAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal medication. It is widely used in the treatment of various fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole is also used to treat vaginal yeast infections and oral thrush.

Mechanism of Action

3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membrane structure and function, ultimately leading to fungal cell death.
Biochemical and Physiological Effects:
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has been found to have minimal toxicity in vitro and in vivo. It has been shown to have a low potential for systemic absorption, making it a safe and effective topical antifungal agent. 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory skin conditions.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one is a widely used antifungal agent, making it readily available for use in lab experiments. Its low toxicity and minimal potential for systemic absorption make it a safe choice for in vitro and in vivo studies. However, 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one's specificity for fungal cells may limit its usefulness in studies of non-fungal cells or organisms.

Future Directions

There are several potential future directions for research on 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosing and delivery methods for 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one in cancer treatment. Another area of interest is the development of new antifungal agents based on the structure of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one. By modifying the structure of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, researchers may be able to develop more potent and specific antifungal agents. Finally, studies are needed to determine the potential environmental impact of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, as it is widely used in agriculture and aquaculture.

Synthesis Methods

3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one is synthesized by the reaction of 3-acetyl-6-methyl-4H-chromen-4-one with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction yields 3-(4-chlorophenoxy)-6-methyl-4H-chromen-4-one, which is then treated with ethyl iodide and a base to yield 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one.

Scientific Research Applications

3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has been extensively researched for its antifungal properties. It has been found to be effective against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy.

properties

IUPAC Name

3-(4-chlorophenoxy)-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4/c1-2-10-7-13-15(8-14(10)19)21-9-16(17(13)20)22-12-5-3-11(18)4-6-12/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKKVJJOWVYAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one

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